molecular formula C₁₅H₁₆D₃NO₃ B1140486 N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone CAS No. 1073232-99-1

N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone

Cat. No.: B1140486
CAS No.: 1073232-99-1
M. Wt: 264.33
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Description

N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of deuterium (d3) in the methyl group adds to its distinctiveness, making it a valuable subject for research in stereochemistry and isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of (S)-phenylmethylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s isotopic labeling makes it useful in metabolic studies and tracing experiments.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing various biochemical pathways. The presence of deuterium can also affect the compound’s metabolic stability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(S)-Methyl-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone: Similar structure but without deuterium labeling.

    N-[2-(S)-Ethyl-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone: Features an ethyl group instead of a methyl group.

    N-[2-(S)-Methyl-butyryl]-4-®-phenylmethyl-2-oxazolidinone: Contains the opposite stereochemistry at the phenylmethyl position.

Uniqueness

The uniqueness of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone lies in its deuterium labeling, which provides distinct advantages in isotopic studies and enhances its stability in metabolic processes. Additionally, its chiral nature and specific stereochemistry make it a valuable tool in asymmetric synthesis and other specialized applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-benzyl-3-[2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJHFWFQTXWYQU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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